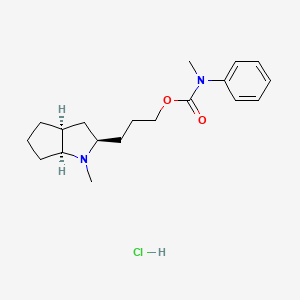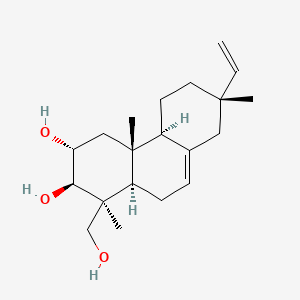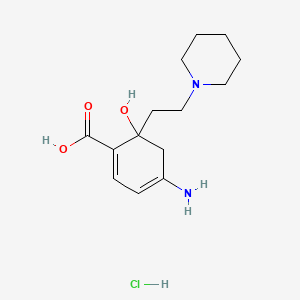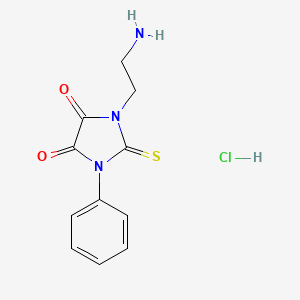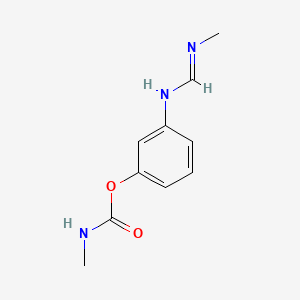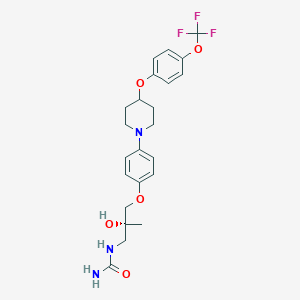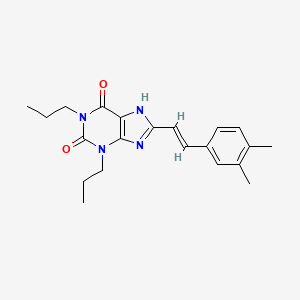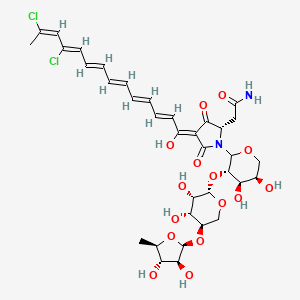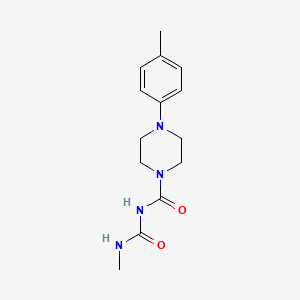
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- typically involves the reaction of piperazine with a suitable carboxylic acid derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification steps: Such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
作用機序
The mechanism of action of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-Piperazinecarboxamide derivatives: Compounds with similar structures but different substituents.
N-((Methylamino)carbonyl) derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.
特性
CAS番号 |
80712-10-3 |
|---|---|
分子式 |
C14H20N4O2 |
分子量 |
276.33 g/mol |
IUPAC名 |
N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-11-3-5-12(6-4-11)17-7-9-18(10-8-17)14(20)16-13(19)15-2/h3-6H,7-10H2,1-2H3,(H2,15,16,19,20) |
InChIキー |
OLRVLDTUAMYJQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


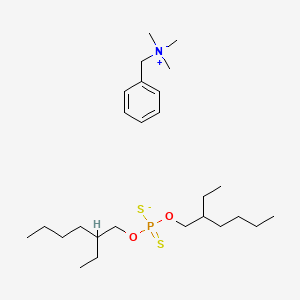
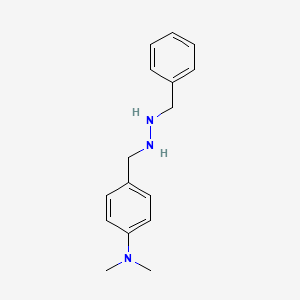
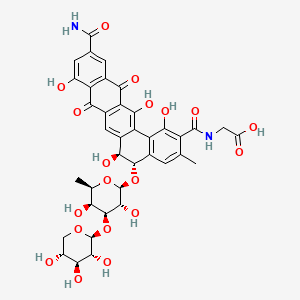
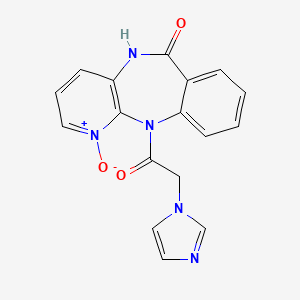
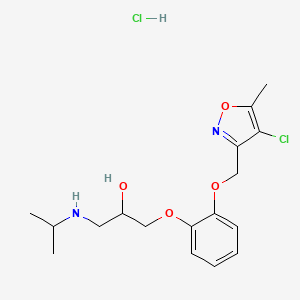
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
